5-({[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}(PROP-2-EN-1-YLAMINO)METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
The compound 5-({[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}(PROP-2-EN-1-YLAMINO)METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with a molecular formula of C17H17Cl2N3O3S It is characterized by the presence of multiple functional groups, including allylamino, dichlorobenzyl, sulfanyl, and pyrimidinetrione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}(PROP-2-EN-1-YLAMINO)METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-({[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}(PROP-2-EN-1-YLAMINO)METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group.
Substitution: The allylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the allylamino group can produce various substituted derivatives.
Scientific Research Applications
5-({[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}(PROP-2-EN-1-YLAMINO)METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-({[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}(PROP-2-EN-1-YLAMINO)METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-{(methylamino)[(3,4-dichlorobenzyl)sulfanyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-{(ethylamino)[(3,4-dichlorobenzyl)sulfanyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
The uniqueness of 5-({[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}(PROP-2-EN-1-YLAMINO)METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
503432-46-0 |
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Molecular Formula |
C17H17Cl2N3O3S |
Molecular Weight |
414.3g/mol |
IUPAC Name |
(3,4-dichlorophenyl)methyl 4-hydroxy-1,3-dimethyl-2,6-dioxo-N-prop-2-enylpyrimidine-5-carboximidothioate |
InChI |
InChI=1S/C17H17Cl2N3O3S/c1-4-7-20-14(26-9-10-5-6-11(18)12(19)8-10)13-15(23)21(2)17(25)22(3)16(13)24/h4-6,8,23H,1,7,9H2,2-3H3 |
InChI Key |
NVPXFVBONCVSBI-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=NCC=C)SCC2=CC(=C(C=C2)Cl)Cl)O |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=NCC=C)SCC2=CC(=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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